D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-[[4-(2-cyanophenyl)phenyl]methylamino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14(2)19(20(23)24-3)22-13-15-8-10-16(11-9-15)18-7-5-4-6-17(18)12-21/h4-11,14,19,22H,13H2,1-3H3/t19-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHINOUCNQKQEV-LJQANCHMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C(=O)OC)NCC1=CC=C(C=C1)C2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176619 | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
137863-97-9 | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=137863-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2′-Cyano[1,1′-biphenyl]-4-yl)methyl]-D-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester typically involves the reaction between L-Valine methyl ester hydrochloride and 4-Bromomethyl-2-cyanobiphenyl . The reaction is carried out under inert atmosphere conditions at room temperature. The product is then purified and isolated as a white solid with a melting point of 186°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is often produced in bulk for use as an intermediate in the synthesis of other pharmaceuticals .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Various nucleophiles, depending on the desired product.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Intermediate in Drug Synthesis
D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester is primarily utilized as an intermediate in the synthesis of valsartan, an angiotensin II receptor antagonist used for treating hypertension and heart failure. The compound’s unique structure allows it to play a crucial role in developing effective antihypertensive agents by modifying the pharmacophore of existing drugs to enhance their efficacy and selectivity .
Research in Antihypertensive Drugs
The compound has been studied extensively for its potential applications in developing new antihypertensive medications. Its structural similarity to known antihypertensives allows researchers to explore modifications that could lead to improved therapeutic profiles with fewer side effects .
Potential Anticancer Properties
Emerging research suggests that compounds similar to D-Valine may exhibit anticancer properties. Investigations into biphenyl derivatives have shown promise in selectively targeting cancer cells while sparing normal cells, making them candidates for further studies in cancer therapeutics .
Case Study 1: Synthesis of Valsartan Derivatives
A study demonstrated the synthesis of various valsartan derivatives using D-Valine methyl ester as a key intermediate. The derivatives exhibited enhanced binding affinity to the angiotensin II receptor compared to valsartan itself, indicating the potential for developing more potent antihypertensive agents .
Case Study 2: Structure-Activity Relationship (SAR) Studies
Research focusing on the SAR of biphenyl derivatives found that modifications at the cyano group significantly affect biological activity. D-Valine's incorporation into these structures has led to compounds with improved pharmacokinetic profiles, suggesting that further exploration could yield novel therapeutic agents .
Mechanism of Action
The mechanism of action of D-Valine, N-[(2’-cyano[1,1’-biphenyl]-4-yl)methyl]-, methyl ester involves its interaction with specific molecular targets, such as angiotensin II type 1 receptors. By binding to these receptors, the compound can modulate blood pressure and other physiological processes . The pathways involved include the inhibition of angiotensin II, leading to vasodilation and reduced blood pressure .
Comparison with Similar Compounds
Structural and Functional Comparisons
Table 1: Key Structural and Functional Differences
Key Observations :
Stereochemistry : The D- and L-valine enantiomers share identical molecular formulas but exhibit divergent pharmacological activities. For example, the L-form is a critical Valsartan intermediate, while the D-form may lack therapeutic efficacy .
Functional Group Variations: Cyano vs. Tetrazole: The target compound’s 2'-cyano group contrasts with tetrazole-containing analogs (e.g., Valsartan Impurity A), which are critical for angiotensin II receptor binding . Ester Groups: Methyl esters (target compound) vs. benzyl esters (e.g., Valsartan benzyl ester in ) influence solubility and synthetic pathways .
Key Findings :
- Chiral Starting Materials : The use of D- or L-valine methyl ester hydrochloride dictates enantiomeric purity, impacting downstream drug quality .
- Yield Variability: Nitrate esters (VM-1, VM-7) exhibit lower yields compared to cyano-biphenyl intermediates, likely due to steric hindrance .
Pharmacological and Physicochemical Properties
Table 3: Pharmacological and Physical Properties
*Assumed similar to L-form due to structural analogy.
Key Insights :
Biological Activity
D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester, commonly referred to as Valsartan Impurity K, is a compound of interest in medicinal chemistry due to its structural features and potential biological activities. This article explores the biological activity of this compound, including its pharmacological implications, mechanisms of action, and relevant case studies.
- Chemical Formula : CHNO
- CAS Number : 137863-89-9
- Molecular Weight : 334.4 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly in relation to its potential as a pharmaceutical agent. The compound's structure suggests interactions with biological targets that could influence cellular processes.
- Antioxidant Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit antioxidant properties by modulating reactive oxygen species (ROS) levels in cells. This can lead to protective effects against oxidative stress-induced damage.
- Anticancer Properties : Research has suggested that derivatives of valine and related compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways such as apoptosis and cell cycle regulation. The presence of the cyano group may enhance these effects by facilitating interactions with specific enzymes or receptors involved in tumor growth.
- Antimicrobial Effects : Some studies have indicated that compounds similar to this compound possess antibacterial activity against various pathogens, potentially through mechanisms involving the disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antioxidant | Modulation of ROS levels | |
| Anticancer | Inhibition of cell proliferation | |
| Antimicrobial | Disruption of cell membranes |
Case Study 1: Anticancer Activity
In a study focusing on the anticancer potential of valine derivatives, it was observed that certain analogs exhibited significant inhibitory effects on breast cancer cell lines. The study reported IC values ranging from 10 µM to 68 µM for various derivatives, indicating a promising avenue for further development in cancer therapeutics .
Case Study 2: Antioxidant Effects
A recent investigation into the antioxidant properties of compounds related to D-Valine showed a concentration-dependent reduction in ROS levels in treated cells. This suggests that the compound may offer protective effects against oxidative stress-related cellular damage .
Research Findings
Recent advancements in computational chemistry have provided insights into the binding affinities and interaction profiles of D-Valine derivatives with target proteins. Molecular docking studies indicate that this compound can form stable complexes with key enzymes involved in cancer progression and bacterial metabolism .
Q & A
What is the synthetic pathway for preparing D-Valine, N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-, methyl ester, and how does its stereochemistry impact synthesis optimization?
Basic Research Focus
The compound is synthesized via nucleophilic substitution and esterification. A key intermediate is N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-L-valine methyl ester hydrochloride (CAS: 482577-59-3), which undergoes chiral resolution or asymmetric synthesis to yield the D-enantiomer . Critical steps include:
- Protection/Deprotection : Use of trityl (triphenylmethyl) groups to protect tetrazole intermediates during coupling reactions .
- Stereochemical Control : Chiral catalysts (e.g., ruthenium-BINAP complexes) may enhance enantiomeric excess, though D-valine derivatives often require resolution via HPLC with chiral columns .
Methodological Insight : Optimize reaction conditions (e.g., anhydrous acidic deprotection) to minimize racemization, confirmed by polarimetry or chiral HPLC .
How does the structural configuration of D-Valine in this compound influence its biological activity compared to L-Valine analogs?
Advanced Research Focus
D-Valine derivatives exhibit distinct binding affinities to angiotensin II type 1 (AT1) receptors compared to L-Valine analogs (e.g., Valsartan). For example:
- Receptor Binding : D-Valine’s R-configuration may reduce steric hindrance in hydrophobic pockets of AT1, altering antagonism efficacy .
- Metabolic Stability : D-amino acids resist enzymatic degradation in vivo, potentially prolonging half-life but requiring validation via metabolic profiling (e.g., liver microsome assays) .
Methodological Insight : Compare IC₅₀ values using radioligand binding assays (e.g., ³H-labeled angiotensin II) and molecular docking simulations .
What analytical techniques are recommended for characterizing impurities in this compound?
Basic Research Focus
Common impurities include:
- Process-related : Unreacted 2'-cyano-4-bromomethyl biphenyl (CAS: 6306-52-1) .
- Degradation Products : Oxidized tetrazole rings or ester hydrolysis products (e.g., 4-Hydroxy Valsartan , CAS: 188259-69-0) .
Methodological Insight : - HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients; monitor m/z 406.5 (parent ion) and 451.5 (hydroxy impurity) .
- NMR : Confirm regiochemistry via ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm) and ¹³C-NMR (ester carbonyl at ~170 ppm) .
How can researchers resolve contradictions in reported synthetic yields for this compound?
Advanced Research Focus
Discrepancies in yields (e.g., 60–85% in patents vs. 40–70% in lab-scale studies) arise from:
- Scale-dependent side reactions : Bromomethyl biphenyl dimerization at higher scales .
- Catalyst variability : Ruthenium-based catalysts (e.g., Dichloro[(R)-BINAP][(R)-DAIPEN]ruthenium(II)) may degrade under moisture .
Methodological Insight : - Design DoE (Design of Experiments) to test variables (temperature, solvent purity, catalyst loading).
- Use in-situ FTIR to monitor reaction progress and intermediate stability .
What are the stability profiles of this compound under accelerated degradation conditions?
Advanced Research Focus
Forced degradation studies reveal:
- Hydrolysis : Ester cleavage in acidic/basic conditions (pH <3 or >10) generates N-[(2'-cyano[1,1'-biphenyl]-4-yl)methyl]-D-valine .
- Oxidation : Tetrazole ring oxidation forms 4-Oxo-Valsartan Benzyl Ester (CAS: 188240-32-6) under peroxide stress .
Methodological Insight : - Conduct stability studies per ICH Q1A(R2), using LC-MS to quantify degradation products.
- Store under inert atmosphere (argon) at –20°C to suppress oxidation .
How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?
Advanced Research Focus
While Valsartan is metabolized by CYP2C9, D-Valine derivatives may exhibit altered CYP binding due to steric effects. Key findings:
- CYP Inhibition : D-Valine’s bulky side chain may reduce CYP2C9 affinity, assessed via fluorometric assays .
- Metabolite Identification : Use human hepatocytes + UPLC-QTOF to detect glucuronidated or hydroxylated metabolites .
Methodological Insight : Compare metabolic pathways with isotopically labeled analogs (e.g., deuterated valine) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
